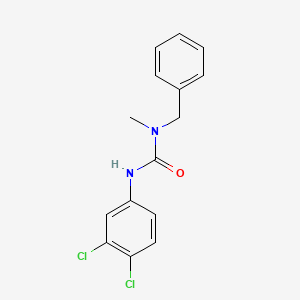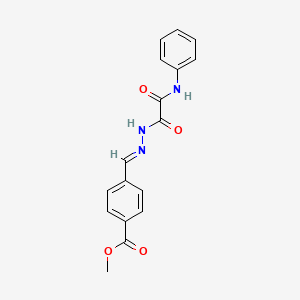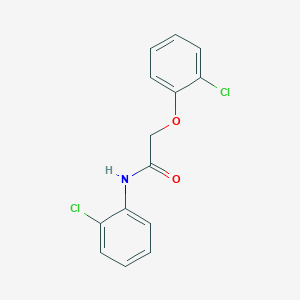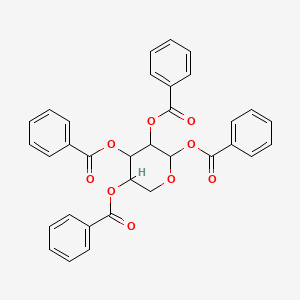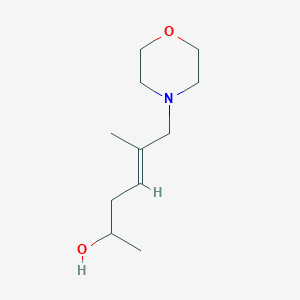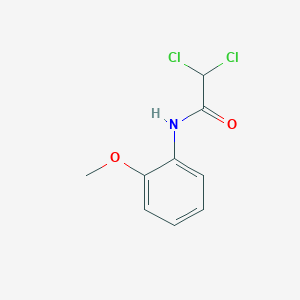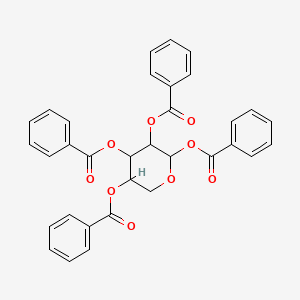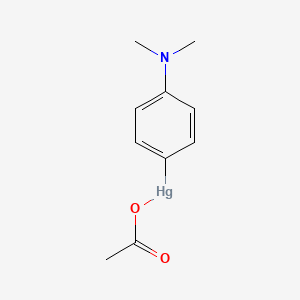
MERCURY, ACETATO(p-(DIMETHYLAMINO)PHENYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, acetato(p-(dimethylamino)phenyl)-, also known as phenylmercuric acetate, is an organomercury compound. It is characterized by the presence of a mercury atom bonded to an acetate group and a p-(dimethylamino)phenyl group. This compound has been used in various applications, including as a preservative, disinfectant, and fungicide .
准备方法
Synthetic Routes and Reaction Conditions
Phenylmercuric acetate can be synthesized through the reaction of phenylmercuric chloride with sodium acetate in an aqueous medium. The reaction typically proceeds as follows:
C6H5HgCl+NaOAc→C6H5HgOAc+NaCl
This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of phenylmercuric acetate as a crystalline solid .
Industrial Production Methods
On an industrial scale, phenylmercuric acetate is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of temperature, pH, and reactant concentrations to achieve the desired product quality .
化学反应分析
Types of Reactions
Phenylmercuric acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.
Complex Formation: It can form complexes with other ligands, especially those containing sulfur or nitrogen atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercury center.
Reducing Agents: Reducing agents like sodium borohydride can reduce the mercury center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield phenylmercuric halides, while oxidation reactions can produce mercury(II) compounds .
科学研究应用
Phenylmercuric acetate has been used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It has been studied for its antimicrobial properties and its effects on biological systems.
Medicine: Historically, it was used as a preservative in pharmaceuticals and as a disinfectant.
Industry: It has been used as a fungicide in agriculture and as a preservative in paints and coatings.
作用机制
The mechanism of action of phenylmercuric acetate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom can bind to thiol groups, disrupting the function of these proteins and leading to antimicrobial effects. This interaction can inhibit the growth of bacteria, fungi, and other microorganisms .
相似化合物的比较
Similar Compounds
Phenylmercuric Nitrate: Another organomercury compound with similar antimicrobial properties.
Phenylmercuric Chloride: Similar in structure but with a chloride group instead of an acetate group.
Methylmercury Acetate: Contains a methyl group instead of a phenyl group, with different toxicity and environmental impact.
Uniqueness
Phenylmercuric acetate is unique due to its specific combination of a phenyl group and an acetate group bonded to mercury. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications where other organomercury compounds may not be as effective .
属性
CAS 编号 |
23332-31-2 |
|---|---|
分子式 |
C10H13HgNO2 |
分子量 |
379.81 g/mol |
IUPAC 名称 |
acetyloxy-[4-(dimethylamino)phenyl]mercury |
InChI |
InChI=1S/C8H10N.C2H4O2.Hg/c1-9(2)8-6-4-3-5-7-8;1-2(3)4;/h4-7H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI 键 |
JUHSGDOCZQLSQX-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

